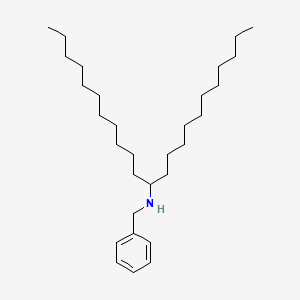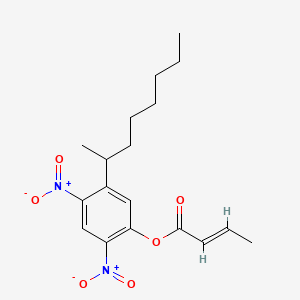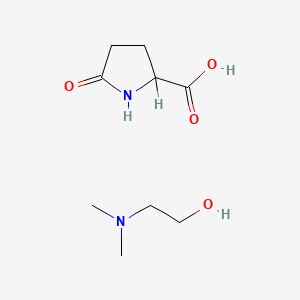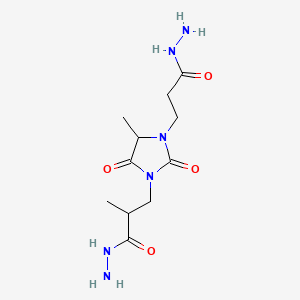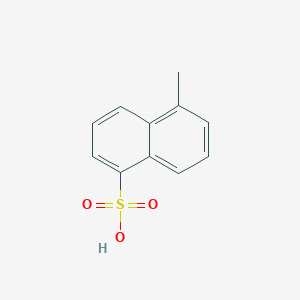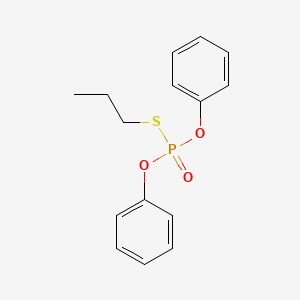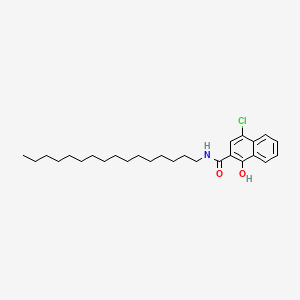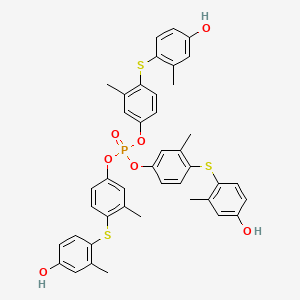
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- is a complex organic compound with a molecular formula of C17H12Cl2N6. This compound is notable for its unique structure, which includes a pyrimidine ring, a dichlorophenyl group, and an indazole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and nitriles under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a halogenation reaction where chlorine atoms are introduced to the phenyl ring.
Formation of the Indazole Moiety: This can be synthesized through cyclization reactions involving hydrazines and ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide
- 6-(2,5-Dichlorophenyl)-N4-(1H-indazol-6-yl)-2,4-pyrimidinediamine
Uniqueness
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
774606-24-5 |
|---|---|
Formule moléculaire |
C17H12Cl2N6 |
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
6-(2,5-dichlorophenyl)-4-N-(1H-indazol-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H12Cl2N6/c18-10-2-4-13(19)12(5-10)15-7-16(24-17(20)23-15)22-11-3-1-9-8-21-25-14(9)6-11/h1-8H,(H,21,25)(H3,20,22,23,24) |
Clé InChI |
ARQXSCITLRBMSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC3=NC(=NC(=C3)C4=C(C=CC(=C4)Cl)Cl)N)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



